molecular formula C12H10N2OS2 B3489063 N-(4,5-dihydro-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide

Cat. No.: B3489063
M. Wt: 262.4 g/mol
InChI Key: YNYITLNFUPVIEB-UHFFFAOYSA-N
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Description

“N-(4,5-dihydro-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide” is a compound that likely contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are aromatic compounds that contain both sulfur and nitrogen in the ring .


Synthesis Analysis

Thiazole compounds can be synthesized using the Hantzsch method . This involves the reaction of α-haloketones with thioamides .


Molecular Structure Analysis

The molecular structure of thiazole compounds typically includes a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Chemical Reactions Analysis

Thiazole compounds can undergo a variety of chemical reactions, including reactions with alkylbromides in the presence of a base .


Physical and Chemical Properties Analysis

Thiazole compounds generally have a high polar surface area and a low LogP value, indicating that they are polar and have low lipophilicity .

Mechanism of Action

The mechanism of action of thiazole compounds can vary widely depending on the specific compound and its biological target .

Safety and Hazards

The safety and hazards of a specific thiazole compound would depend on its specific structure and properties. It’s important to refer to the relevant Safety Data Sheet (SDS) for detailed information .

Future Directions

Thiazole compounds have been found to possess various biological activities, including anti-inflammatory, antipyretic, antiviral, anti-microbial, antifungal, and anticancer properties . Therefore, they are of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS2/c15-11(14-12-13-5-6-16-12)9-7-17-10-4-2-1-3-8(9)10/h1-4,7H,5-6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYITLNFUPVIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,5-dihydro-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide
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N-(4,5-dihydro-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide
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N-(4,5-dihydro-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide
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N-(4,5-dihydro-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide
Reactant of Route 5
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N-(4,5-dihydro-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide
Reactant of Route 6
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide

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